(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid

Chiral Building Block Peptide-Mimetic Synthesis Stereochemical Integrity

(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid (CAS 1217546-87-6, MF: C₁₀H₁₇NO₄S, MW: 247.31) is an N-Boc-protected, 2-methyl-substituted thiazolidine-4-carboxylic acid with defined (4S) stereochemistry. It belongs to the class of chiral thiazolidine building blocks widely employed in peptide-mimetic synthesis, prodrug design, and asymmetric catalysis.

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
Cat. No. B12106173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid
Molecular FormulaC10H17NO4S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC1N(C(CS1)C(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C10H17NO4S/c1-6-11(7(5-16-6)8(12)13)9(14)15-10(2,3)4/h6-7H,5H2,1-4H3,(H,12,13)
InChIKeyIGLUKFNPDYXRDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Ready Profile: (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid (CAS 1217546-87-6) as a Defined Chiral Thiazolidine Building Block


(4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid (CAS 1217546-87-6, MF: C₁₀H₁₇NO₄S, MW: 247.31) is an N-Boc-protected, 2-methyl-substituted thiazolidine-4-carboxylic acid with defined (4S) stereochemistry . It belongs to the class of chiral thiazolidine building blocks widely employed in peptide-mimetic synthesis, prodrug design, and asymmetric catalysis [1]. The compound exists as a diastereomeric mixture at the C-2 position (2RS), reflecting the stereogenic center introduced during cyclocondensation of L-cysteine with acetaldehyde, followed by N-Boc protection [2]. Multiple commercial sources report a standard purity specification of ≥95% . This compound should not be confused with the simpler, unprotected 2-methylthiazolidine-4-carboxylic acid (CAS 4165-32-6) or with the widely-used but structurally distinct Boc-L-thiaproline (Boc-Thz-OH, CAS 51077-16-8), which lacks the 2-methyl substituent .

Why (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid Cannot Be Replaced by Common Thiazolidine Analogs in Research and Development


Substituting this compound with seemingly similar thiazolidine building blocks—such as Boc-L-thiaproline, unprotected 2-methylthiazolidine-4-carboxylic acid, or Boc-DMTA—introduces significant structural and functional disparities that directly impact downstream synthetic outcomes . The 2-methyl substituent imparts different steric and electronic properties compared to the unsubstituted Boc-thiaproline scaffold, altering ring conformation and peptide backbone geometry [1]. The N-Boc group provides orthogonal acid-labile amine protection that is absent in free 2-methylthiazolidine-4-carboxylic acid . Critically, the compound's mixed (2RS) configuration at C-2 combined with fixed (4S) stereochemistry at C-4 produces a diastereomeric profile distinct from enantiopure alternatives such as Boc-DMTA (which carries gem-dimethyl substitution at C-5 and is obtained with 99.4% ee), meaning these compounds are not functionally interchangeable in stereochemically sensitive applications [2]. Generic substitution without experimental validation risks altered reaction stereoselectivity, different deprotection kinetics, or incompatible physicochemical properties [1]. The quantitative evidence below documents the specific dimensions where differentiation is measurable and meaningful for procurement decisions.

Quantitative Differentiation Evidence: (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid vs. Closest Analogs


Structural and Stereochemical Precision: 2-Methyl Substitution on a Defined (4S) Thiazolidine Scaffold

The target compound carries a 2-methyl substituent on a (4S)-configured thiazolidine ring, existing as a (2RS) diastereomeric mixture. This contrasts with Boc-L-thiaproline (Boc-Thz-OH, CAS 51077-16-8), which is unsubstituted at C-2 and has (R) configuration at C-4 (CAS registry reflects (R)-thiazolidine-4-carboxylic acid) . The 2-methyl group increases molecular weight to 247.31 vs. 233.30 for Boc-L-thiaproline and adds one heavy atom (sulfur-containing ring) plus additional hydrophobic surface area, altering physicochemical parameters (cLogP, polar surface area) relevant to peptide coupling and purification . No commercial source reports an enantiomeric excess specification for the target compound, consistent with its (2RS) designation; this is a defined feature rather than a quality deficit, as the C-2 epimeric ratio is determined by the synthetic cyclocondensation equilibrium [1].

Chiral Building Block Peptide-Mimetic Synthesis Stereochemical Integrity

Protecting Group Strategy: N-Boc Protection Enables Orthogonal Synthetic Manipulation vs. Free Amine Analogs

The target compound carries an acid-labile tert-butoxycarbonyl (Boc) protecting group on the thiazolidine nitrogen. Its unprotected analog, 2-methylthiazolidine-4-carboxylic acid (CAS 4165-32-6, free amine, MF: C₅H₉NO₂S, MW: 147.20), lacks this protection and carries a nucleophilic secondary amine that would compete in acylation or coupling reactions . The Boc group can be selectively removed under mild acidic conditions (e.g., TFA or HCl/dioxane), enabling stepwise synthetic strategies standard in Fmoc/t-Bu or Boc/Bzl peptide synthesis . The free amine analog requires in situ protection before use in peptide coupling, adding a synthetic step and potentially introducing variability in yield and purity .

Solid-Phase Peptide Synthesis Orthogonal Protection Boc Chemistry

Prodrug and Drug Development Lineage: Structural Connection to Validated 2-Methylthiazolidine Prodrug Scaffolds

The 2-methylthiazolidine-4-carboxylic acid core (without Boc) has been extensively characterized as a prodrug scaffold for L-cysteine delivery. Nagasawa et al. (1982) demonstrated that 2(RS)-methylthiazolidine-4(R)-carboxylic acid (MTCA) protects mice against acetaminophen-induced hepatotoxicity at LD₉₀ doses by serving as a latent cysteine reservoir [1]. Further studies established that MTCA occurs endogenously in human blood as a condensation product of cysteine and acetaldehyde following ethanol consumption [2]. This body of pharmacological validation distinguishes the 2-methylthiazolidine scaffold from other 2-substituted thiazolidine analogs (e.g., 2-ethyl, 2-phenyl, or 5,5-dimethyl derivatives) and provides a published rationale for selecting the 2-methyl-substituted core when prodrug-related research or cysteine-mimetic design is the objective [3]. The target compound, as the N-Boc-protected derivative of this scaffold, serves as the immediate synthetic precursor for incorporating the validated 2-methylthiazolidine motif into more complex molecular architectures [4].

Prodrug Design L-Cysteine Delivery Hepatoprotection

Commercial Availability and Purity Specifications: Defined Procurement-Grade Benchmarking vs. In-Class Analogs

Multiple vendors supply the target compound with a minimum purity specification of 95% (HPLC or equivalent) . By comparison, widely used in-class building blocks such as Boc-L-thiaproline are routinely available at ≥99% (HPLC) purity . Similarly, the unprotected analog 2-methylthiazolidine-4-carboxylic acid is listed at 96% purity (BOC Sciences) , while Boc-DMTA is offered at 95% minimum purity . The 95% purity floor for the target compound is consistent with the purity tier typical for research-grade chiral thiazolidine building blocks carrying a mixed (2RS) epimeric center . Vendors including Bidepharm and AKSci provide batch-specific QC documentation (NMR, HPLC, GC) upon request .

Chemical Procurement Purity Specification Vendor Comparison

Storage and Handling Stability: Defined Long-Term Storage Conditions for Procurement Planning

AKSci specifies long-term storage at ambient temperature in a cool, dry place for the target compound . The N-Boc group imparts greater chemical stability during storage compared to the free amine analog (2-methylthiazolidine-4-carboxylic acid), which requires storage at 2–8°C (refrigerated) . The Boc-protected compound is classified as non-hazardous for DOT/IATA transport , whereas the free amine analog has documented irritant properties [1]. This ambient storage profile simplifies inventory management relative to cold-chain-requiring analogs.

Chemical Stability Storage Conditions Supply Chain Management

Procurement-Driven Application Scenarios for (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid Based on Quantitative Differentiation Evidence


Peptide-Mimetic Synthesis Requiring 2-Methylthiazolidine Incorporation with Orthogonal N-Boc Protection

For synthetic programs constructing peptidomimetics where the 2-methylthiazolidine ring must be incorporated as a proline surrogate or constrained cysteine analog, this compound provides the pre-formed N-Boc-2-methylthiazolidine-4-carboxylic acid in a single procurement step . The (4S) configuration ensures the correct stereochemical orientation at the α-carbon, while the (2RS) epimeric mixture at C-2 reflects the natural diastereomeric outcome of cysteine-acetaldehyde condensation, which may be resolved chromatographically if a single C-2 epimer is required for the final target [1]. This scenario is directly supported by the structural differentiation from Boc-L-thiaproline (which lacks the 2-methyl group) and from the free amine analog (which would require an additional in-house Boc-protection step) .

Cysteine Prodrug Research and Intracellular Thiol Delivery Studies

Research programs investigating latent cysteine delivery systems benefit from the documented pharmacological precedent of the 2-methylthiazolidine scaffold [2]. The N-Boc-protected form serves as a stable synthetic intermediate that can be deprotected to generate the free 2-methylthiazolidine-4-carboxylic acid (MTCA) for in vitro or in vivo evaluation, or further derivatized at the carboxylic acid position for ester prodrug synthesis (e.g., methyl or ethyl esters as described for Z2197 and Z2199) [3]. This application scenario leverages the class-level pharmacological validation that distinguishes 2-methylthiazolidine from 2-ethyl, 2-aryl, or 5,5-dimethyl thiazolidine analogs [2].

Chiral Building Block Procurement for Multi-Step Synthesis with Ambient-Temperature Storage Compatibility

Laboratories and CROs planning multi-gram to kilogram-scale synthetic campaigns benefit from the compound's ambient-temperature storage specification, which simplifies inventory management and reduces cold-chain logistics costs compared to analogs requiring refrigeration or freezing . The documented 95% minimum purity with available batch-specific QC (NMR, HPLC) ensures sufficient quality for intermediate-stage chemistry, while users requiring higher purity for final-step coupling can request custom purification or perform an additional chromatographic step . This scenario is particularly relevant when comparing procurement logistics against cold-chain-dependent analogs such as Boc-L-thiaproline (often stored at -20°C per vendor recommendation) .

Quote Request

Request a Quote for (4S)-3-(tert-Butoxycarbonyl)-2-methylthiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.